

An In-depth Technical Guide to 2-Methoxyisonicotinohydrazide

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Compound of Interest

Compound Name: 2-Methoxyisonicotinohydrazide

Cat. No.: B099707

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-methoxyisonicotinohydrazide**, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological activities based on related compounds. Due to the limited publicly available data on this specific molecule, this guide infers potential applications and experimental workflows to stimulate further research.

Core Compound Properties

2-Methoxyisonicotinohydrazide is a derivative of isonicotinic acid hydrazide, a class of compounds known for their wide range of biological activities. Its chemical structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a hydrazide group at the 4-position.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N ₃ O ₂	[1]
Molecular Weight	167.2 g/mol	[1]
CAS Number	19353-97-0	

Synthesis Protocol

The synthesis of **2-methoxyisonicotinohydrazide** can be achieved through the hydrazinolysis of a corresponding 2-methoxyisonicotinate ester. This method is a common and effective way to produce hydrazide derivatives.

Experimental Protocol: Synthesis of **2-Methoxyisonicotinohydrazide**

Materials:

- Methyl 2-methoxyisonicotinate
- Hydrazine hydrate (80-100%)
- Ethanol (absolute)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer with heating plate
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware

Procedure:

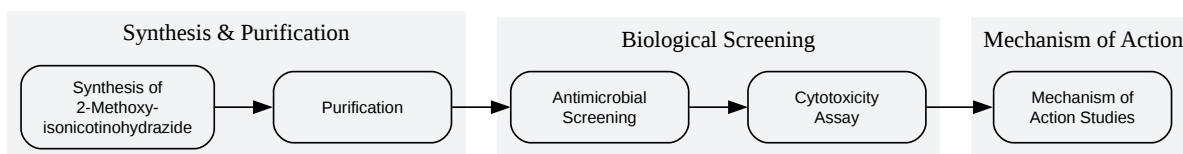
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate (1 equivalent) in absolute ethanol.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.

- **Reaction:** Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.
- **Washing:** Wash the organic layer with brine (saturated NaCl solution).
- **Drying and Filtration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude **2-methoxyisonicotinohydrazide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure compound.

Potential Biological Activity and Screening

While specific biological data for **2-methoxyisonicotinohydrazide** is scarce, derivatives of isonicotinic acid hydrazide are well-known for their antitubercular activity. The parent compound, isoniazid, is a cornerstone drug in the treatment of tuberculosis. Therefore, it is plausible that **2-methoxyisonicotinohydrazide** could exhibit similar antimicrobial properties. A logical starting point for investigating its biological activity would be to screen it against various microbial strains, particularly *Mycobacterium tuberculosis*.

Hypothetical Experimental Workflow for Biological Screening



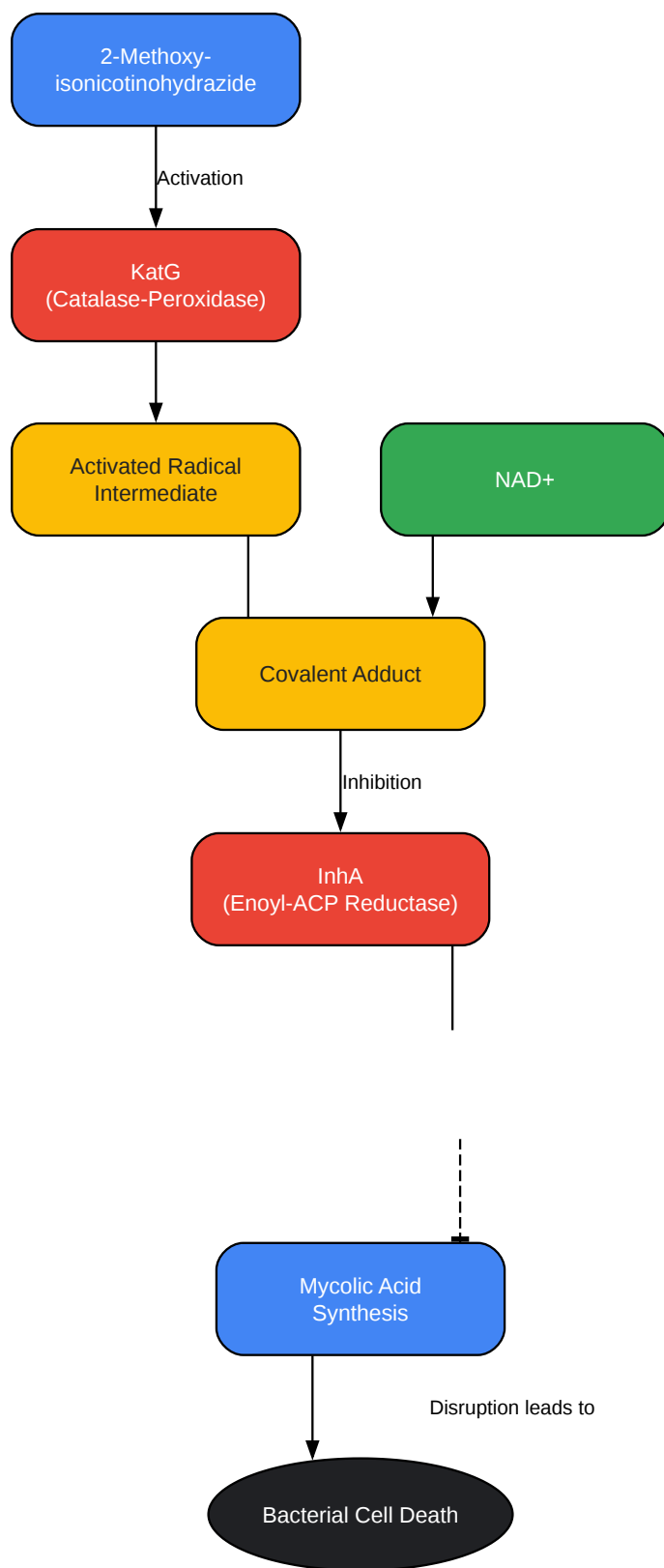
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Caption: A hypothetical workflow for the synthesis, biological screening, and mechanism of action studies of **2-methoxyisonicotinohydrazide**.

Potential Signaling Pathway Involvement

The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall. It is conceivable that **2-methoxyisonicotinohydrazide** could act through a similar pathway.

Hypothetical Signaling Pathway of **2-Methoxyisonicotinohydrazide** Action



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Caption: A hypothetical mechanism of action for **2-methoxyisonicotinohydrazide**, based on the known pathway of isoniazid.

Quantitative Data Summary

Due to the limited research on **2-methoxyisonicotinohydrazide**, extensive quantitative data regarding its biological activity is not available. The following table presents a template for how such data could be structured once obtained from experimental studies.

Assay Type	Target Organism/Cell Line	Metric	Value
Minimum Inhibitory Concentration (MIC)	Mycobacterium tuberculosis H37Rv	µg/mL	Data not available
Cytotoxicity	Human lung fibroblasts (e.g., MRC-5)	CC ₅₀ (µM)	Data not available
InhA Enzyme Inhibition	Recombinant M. tuberculosis InhA	IC ₅₀ (µM)	Data not available

Conclusion

2-Methoxyisonicotinohydrazide represents an under-investigated molecule with potential for antimicrobial drug discovery, given its structural similarity to the well-established antitubercular drug isoniazid. This guide provides a foundational framework for its synthesis and a logical starting point for the investigation of its biological properties. Further research is warranted to elucidate its true therapeutic potential and mechanism of action.

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References

- 1. scbt.com [scbt.com]
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